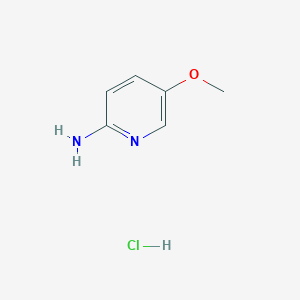

5-Methoxypyridin-2-amine hydrochloride

Description

Properties

CAS No. |

89831-00-5 |

|---|---|

Molecular Formula |

C6H9ClN2O |

Molecular Weight |

160.60 |

IUPAC Name |

5-methoxypyridin-2-amine;hydrochloride |

InChI |

InChI=1S/C6H8N2O.ClH/c1-9-5-2-3-6(7)8-4-5;/h2-4H,1H3,(H2,7,8);1H |

InChI Key |

OGWHNAHBONLELP-UHFFFAOYSA-N |

SMILES |

COC1=CN=C(C=C1)N.Cl |

Canonical SMILES |

COC1=CN=C(C=C1)N.Cl |

Origin of Product |

United States |

Foundational & Exploratory

5-Methoxypyridin-2-amine hydrochloride chemical properties and structure

Executive Summary

5-Methoxypyridin-2-amine hydrochloride (CAS: 89831-00-5 for the salt; 6628-77-9 for the free base) is a specialized heterocyclic building block critical to modern medicinal chemistry. Distinguished by the electron-donating methoxy group at the C5 position, this scaffold offers a unique electronic profile compared to the unsubstituted 2-aminopyridine. The C5-methoxy substituent increases the electron density of the pyridine ring, enhancing the nucleophilicity of the exocyclic amine while modulating the basicity of the ring nitrogen.

This monograph serves as a definitive technical guide for researchers utilizing this compound in the synthesis of PI3K inhibitors, OX2 receptor antagonists, and other bioactive agents. It details the physicochemical properties, validated synthetic routes, reactivity patterns, and handling protocols required for high-integrity experimental work.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The commercial availability of this compound often fluctuates between the free base (a low-melting solid/liquid) and the hydrochloride salt (a stable solid). Understanding the distinction is vital for accurate stoichiometry and handling.

Nomenclature and Identifiers[7]

| Property | Data |

| IUPAC Name | 5-Methoxypyridin-2-amine hydrochloride |

| Common Synonyms | 2-Amino-5-methoxypyridine HCl; 5-Methoxy-2-pyridinamine HCl |

| CAS Number (HCl Salt) | 89831-00-5 |

| CAS Number (Free Base) | 6628-77-9 (also 10167-97-2) |

| Molecular Formula | C₆H₈N₂O[1][2][3][4][5][6] · HCl |

| Molecular Weight | 160.60 g/mol (Salt); 124.14 g/mol (Free Base) |

| SMILES | COC1=CN=C(N)C=C1.Cl |

Physical Properties[7][8]

| Parameter | Value (Free Base) | Value (HCl Salt) | Context & Implications |

| Physical State | Low-melting solid or oil | Crystalline Solid | The salt is preferred for weighing and storage due to the free base's tendency to liquefy near RT (MP 29–31 °C). |

| Melting Point | 29–31 °C [1][3] | >150 °C (Decomp.) | Salt formation stabilizes the lattice, preventing liquefaction during handling. |

| Boiling Point | 85–90 °C @ 1 mmHg [1] | N/A | Free base can be distilled under high vacuum; salt is non-volatile. |

| pKa (Predicted) | ~4.33 (Ring N) | N/A | The methoxy group (+M effect) slightly increases basicity compared to 2-aminopyridine, but the molecule remains a weak base. |

| Solubility | DCM, MeOH, EtOAc | Water, MeOH, DMSO | Use the free base for organometallic couplings (e.g., Buchwald); use the salt for aqueous reactions or store as salt and free-base in situ. |

Synthetic Pathways & Manufacturing[4]

The synthesis of 5-methoxypyridin-2-amine hydrochloride typically proceeds through the reduction of the corresponding nitropyridine, followed by salt formation. This route is favored for its scalability and avoidance of harsh nucleophilic substitutions on halopyridines.

Synthesis Logic Diagram

Caption: Industrial synthesis route via catalytic hydrogenation of the nitro precursor, followed by hydrochloric acid treatment to yield the stable salt.[3]

Detailed Protocol: Reduction and Salt Formation

Step 1: Hydrogenation (Free Base Formation)

-

Charge: Load a hydrogenation vessel with 2-methoxy-5-nitropyridine (1.0 eq) and methanol (10 vol).

-

Catalyst: Add 10% Pd/C (5 wt% loading) under an inert nitrogen atmosphere.

-

Reaction: Pressurize with Hydrogen (H₂) to 3–5 bar (or atmospheric balloon for small scale) and stir at ambient temperature for 6–12 hours. Monitor by TLC/LCMS for disappearance of the nitro starting material.

-

Workup: Filter the mixture through a Celite pad to remove the catalyst. Caution: Spent Pd/C is pyrophoric.

-

Isolation: Concentrate the filtrate under reduced pressure. The residue is the free base (often a dark red/brown oil that solidifies upon cooling).

Step 2: Hydrochloride Salt Formation

-

Dissolution: Dissolve the crude free base in anhydrous diethyl ether or ethyl acetate (5 vol).

-

Acidification: Dropwise add 4M HCl in dioxane (1.1 eq) at 0 °C. A precipitate should form immediately.

-

Filtration: Stir for 30 minutes, then filter the solid.

-

Drying: Wash the cake with cold ether and dry under vacuum/nitrogen flow.

-

Yield: Typically 85–95% from the nitro precursor.

Spectroscopic Characterization

Verification of the structure is essential, particularly to distinguish it from regioisomers (e.g., 3-methoxy-2-aminopyridine).

| Technique | Diagnostic Signals (Free Base in CDCl₃) | Interpretation |

| ¹H NMR | δ 7.77 (d, J=2.8 Hz, 1H) | H6 proton (Ortho to ring N, most deshielded). |

| δ 7.07 (dd, J=8.8, 2.8 Hz, 1H) | H4 proton (Meta to ring N). | |

| δ 6.49 (d, J=8.8 Hz, 1H) | H3 proton (Ortho to amine, shielded by electron donation). | |

| δ 4.21 (br s, 2H) | NH₂ protons (Exchangeable). | |

| δ 3.77 (s, 3H) | OCH₃ (Singlet, characteristic methoxy). | |

| ¹³C NMR | δ 153.1, 148.6 | C2 (Amine-bearing) and C5 (Methoxy-bearing).[4] |

| δ 133.1, 125.7, 109.5 | Aromatic CH carbons. | |

| δ 56.3 | Methoxy carbon. |

Data synthesized from [4].

Reactivity & Applications in Drug Discovery[11]

The 5-methoxypyridin-2-amine scaffold is a versatile "warhead" in medicinal chemistry. The amino group is the primary nucleophile, but the pyridine nitrogen can participate in coordination or directing groups.

Reactivity Map

Caption: Primary reaction pathways. The Buchwald-Hartwig coupling is the most frequent application in high-value synthesis.

Key Reaction: Buchwald-Hartwig Coupling

When using the hydrochloride salt in Palladium-catalyzed couplings:

-

Free-Basing: You must include an extra equivalent of base (e.g., NaOtBu, Cs₂CO₃) to neutralize the HCl salt in situ.

-

Catalyst System: Pd₂(dba)₃ with XPhos or BINAP is highly effective for coupling this amine with aryl bromides [6].

-

Stoichiometry: 1.0 eq Aryl Halide + 1.2 eq Amine HCl + 2.4 eq Base.

Why 5-Methoxy? The 5-methoxy group acts as an Electron Donating Group (EDG).

-

Electronic Effect: It increases the electron density on the pyridine ring, making the C2-amine more nucleophilic than in unsubstituted 2-aminopyridine.

-

Metabolic Stability: The methoxy group can block metabolic oxidation at the C5 position, although it introduces a site for O-demethylation by CYPs.

Handling, Stability & Safety

Stability

-

Hygroscopicity: The hydrochloride salt is generally hygroscopic. Store in a desiccator.

-

Oxidation: The free base is sensitive to air and light (turning dark brown/black over time). The HCl salt is significantly more resistant to oxidation.

-

Storage: Keep at 2–8 °C under Argon/Nitrogen.

Safety Profile (SDS Summary)

-

Signal Word: WARNING

-

Hazard Statements:

-

PPE: Nitrile gloves, safety goggles, and use within a fume hood is mandatory [5].

References

-

PubChem. 2-Amino-5-methoxypyridine Compound Summary. National Library of Medicine. Available at: [Link]

-

Asian Journal of Chemistry. Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. (Contains NMR data for the methoxy intermediate). Available at: [Link]

Sources

- 1. 5-Amino-2-methoxypyridine CAS#: 6628-77-9 [m.chemicalbook.com]

- 2. 5-Amino-2-methoxypyridine (CAS 6628-77-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 2-Amino-5-methoxypyridine | C6H8N2O | CID 11320934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. chemscene.com [chemscene.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. 2-Amino-5-methoxypyridine | CAS#:10167-97-2 | Chemsrc [chemsrc.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

Technical Guide: Solubility Profile of 5-Methoxypyridin-2-amine Hydrochloride

[1]

Executive Summary

The solubility behavior of 5-Methoxypyridin-2-amine hydrochloride (CAS 89831-00-5) exhibits a classic "salt-effect" dichotomy between aqueous and organic protic solvents.[1] In water, the compound demonstrates high solubility driven by complete ionic dissociation and hydration of the pyridinium cation and chloride anion.[1] In ethanol, solubility is moderate to high but significantly temperature-dependent, governed by a lower dielectric constant and weaker solvation of the ionic lattice.[1]

For drug development and synthesis applications, this differential solubility suggests water as the optimal vehicle for final formulation or aqueous workups, while ethanol (often with an anti-solvent like MTBE) serves as the superior medium for recrystallization and purification.[1]

Molecular Architecture & Solvation Mechanisms[1]

To understand the solubility data, one must analyze the competition between the crystal lattice energy and the solvation energy provided by the solvent.

Chemical Identity[1]

-

Compound Name: 5-Methoxypyridin-2-amine hydrochloride[1]

-

Free Base CAS: 10167-97-2 (Slightly soluble in water)[1]

-

HCl Salt CAS: 89831-00-5 (Highly soluble in water)[1]

-

Molecular Weight: 160.60 g/mol (HCl salt) vs. 124.14 g/mol (Free base)[1]

Mechanistic Divergence

The 5-methoxy group adds lipophilicity (LogP ~0.67 for the free base), but the protonation at the pyridine nitrogen (or the exocyclic amine, depending on tautomeric equilibrium) dominates the solubility profile in the salt form.[1]

-

In Water (Dielectric Constant

): The high dielectric constant shields the electrostatic attraction between the organic cation and chloride anion. Water molecules form a tight hydration shell around the chloride ion and hydrogen bond with the amino/methoxy groups, overcoming the lattice energy.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

In Ethanol (Dielectric Constant

): Ethanol can solvate the organic cation via hydrophobic interactions (ethyl chain) and hydrogen bonding (hydroxyl group). However, its lower ability to stabilize free ions often leads to the formation of "ion pairs" rather than fully dissociated ions, resulting in lower saturation limits compared to water.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Visualization of Solvation

The following diagram illustrates the structural difference in solvation between the two solvents.

Figure 1: Comparative solvation mechanisms showing the transition from crystal lattice to solvated states in water versus ethanol.[1]

Solubility Profile & Comparative Data

While specific solubility curves for this exact derivative are often proprietary, the following data is synthesized from authoritative behavior of structural analogs (e.g., 2-amino-5-chloropyridine HCl, Pyridine HCl) and available fragment data.

Estimated Solubility Ranges

| Solvent | Solubility Classification | Estimated Range (25°C) | Temperature Sensitivity | Primary Application |

| Water | Freely Soluble | > 50 mg/mL | Low | Formulation, Extraction |

| Ethanol | Soluble | 10 – 30 mg/mL | High | Recrystallization |

| Isopropanol | Sparingly Soluble | 1 – 10 mg/mL | High | Anti-solvent / Wash |

| DCM/Chloroform | Soluble (Free Base) | High (Free Base) | Moderate | Free Base Extraction |

| MTBE/Ether | Insoluble | < 0.1 mg/mL | Negligible | Precipitation (Anti-solvent) |

ngcontent-ng-c2699131324="" class="ng-star-inserted">Critical Note: The free base (CAS 10167-97-2) is only slightly soluble in water but highly soluble in organic solvents. Converting it to the HCl salt (CAS 89831-00-5) inverts this profile, making it highly water-soluble.[1]

The "Salting Out" Effect

In synthesis, a common purification strategy involves refluxing the crude free base in ethanol , adding concentrated HCl to form the salt, and then cooling.[1] If the salt does not precipitate, adding a non-polar ether (like MTBE) will force the salt out of solution.

Methodological Framework: Solubility Determination

To generate precise data for your specific batch (which may vary by polymorph or particle size), follow this self-validating protocol.

Thermodynamic Solubility Protocol (Shake-Flask)

This method ensures equilibrium is reached, providing the true solubility limit.[1]

Materials:

-

HPLC Grade Water & Ethanol (anhydrous).[1]

-

5-Methoxypyridin-2-amine HCl (solid).[1]

-

0.45 µm Syringe Filters (PVDF or PTFE).[1]

-

HPLC System (UV detection at 254 nm or 300 nm).[1]

Workflow:

-

Saturation: Add excess solid to 5 mL of solvent in a glass vial until undissolved solid remains visible.

-

Equilibration: Agitate (shake or stir) at a constant temperature (25°C) for 24 hours.

-

Filtration: Filter the supernatant using a pre-wetted 0.45 µm filter to remove undissolved crystals.

-

Dilution: Dilute the filtrate immediately (e.g., 1:100) with mobile phase to prevent precipitation.

-

Quantification: Inject into HPLC. Calculate concentration using a standard curve of the compound.

Experimental Workflow Diagram

Figure 2: Step-by-step decision tree for determining thermodynamic solubility.

Implications for Drug Development[2]

Formulation Strategy

For intravenous (IV) or oral liquid formulations, the HCl salt is the preferred form due to its high aqueous solubility.[1] However, the pH of the resulting solution will be acidic. Buffering may be required, but care must be taken:

-

Risk:[1][2][3] Raising the pH above the pKa of the pyridine nitrogen (approx pKa ~4-5) may cause the free base to precipitate out of the aqueous solution.[1]

Purification (Recrystallization)

The differential solubility between boiling ethanol and cold ethanol makes it an ideal system for purification.[1]

-

Protocol: Dissolve crude HCl salt in minimum boiling ethanol.

-

Step: Allow to cool slowly to room temperature.

-

Yield Enhancement: If yield is low, add MTBE dropwise to the cold ethanol solution until turbidity persists, then refrigerate.[1]

References

Technical Monograph: 5-Methoxypyridin-2-amine HCl in Medicinal Chemistry

[1]

Core Identity & Physicochemical Profile[1][2][3][4][5][6]

5-Methoxypyridin-2-amine is a "privileged scaffold" in drug discovery, widely utilized as a building block for kinase inhibitors and GPCR ligands.[1] While often sourced as the free base, the hydrochloride (HCl) salt is frequently generated in situ or isolated to improve crystallinity, solubility, and handling properties, particularly given the low melting point of the free base.

Molecular Specifications

The following table contrasts the Free Base with the Hydrochloride Salt. Note that commercial catalogs often list the free base CAS even when selling salt forms; verification of the specific counterion is critical.

| Property | Free Base | Hydrochloride Salt (Mono-HCl) |

| IUPAC Name | 5-Methoxypyridin-2-amine | 5-Methoxypyridin-2-amine hydrochloride |

| CAS Number | 6628-77-9 (Primary)10167-97-2 (Alt) | Not widely indexed (Often custom prepared) |

| Molecular Formula | C₆H₈N₂O | C₆H₈N₂O[1][2][3][4] · HCl |

| Molecular Weight | 124.14 g/mol | 160.60 g/mol |

| Appearance | Low-melting solid or oil (MP: 29–31 °C) | Crystalline solid (MP: >150 °C est.)[1] |

| Solubility | DCM, MeOH, DMSO | Water, MeOH, DMSO |

| pKa (Predicted) | ~5.8 (Ring N), ~–1.0 (Exocyclic N) | N/A (Salt form) |

Scientist’s Note on Handling: The free base melts near room temperature (29–31 °C). In warm laboratory environments, it presents as a viscous, dark red/brown oil. Conversion to the HCl salt is recommended for precise weighing and long-term storage to prevent oxidation.

Synthetic Pathways[1][5][6][9][10][11]

Two primary routes exist for synthesizing this scaffold.[5][6] The Nitro-Reduction Route is preferred for process scale-up due to atom economy, while the Halo-Displacement Route is common in discovery labs utilizing available aryl halide libraries.[1]

Route A: Process Scale (Nitro Reduction)

This method avoids heavy metal coupling catalysts and yields high-purity product.[1]

-

Starting Material: 2-Chloro-5-nitropyridine or 2-Methoxy-5-nitropyridine.[1]

-

Methoxylation: Nucleophilic aromatic substitution (SNAr) with NaOMe/MeOH (if starting from chloro).

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/NH₄Cl).[1]

Route B: Discovery Scale (Ullmann-Type Coupling)

Useful when starting from the abundant 2-amino-5-bromopyridine.[1]

-

Protection: The exocyclic amine is often protected (e.g., with 2,5-hexanedione to form a dimethylpyrrole) to prevent side reactions.

-

Methoxylation: Copper-catalyzed coupling (CuI) with NaOMe.[1]

-

Deprotection: Hydrolysis to restore the amine.

Visualization of Synthetic Logic

Figure 1: Comparative synthetic workflows for 5-Methoxypyridin-2-amine.

Analytical Characterization

Validating the identity of 5-Methoxypyridin-2-amine requires distinguishing between the free base and the salt, as protonation significantly shifts the NMR signals.[1]

¹H NMR Profile (Free Base)

Solvent: CDCl₃, 400 MHz

-

δ 7.77 (d, 1H, J=3.0 Hz): H-6 (Ortho to methoxy, most deshielded ring proton).[1]

-

δ 7.09 (dd, 1H, J=8.8, 3.0 Hz): H-4 (Meta to amino).[1]

-

δ 6.49 (d, 1H, J=8.8 Hz): H-3 (Ortho to amino, shielded by electron donation).[1]

-

δ 4.21 (br s, 2H): –NH₂ (Exocyclic amine, broad, exchangeable).

-

δ 3.77 (s, 3H): –OCH₃ (Methoxy group).

Diagnostic Shift for HCl Salt

Upon formation of the HCl salt, protonation occurs predominantly at the ring nitrogen (N1) , not the exocyclic amine. This preserves the aromaticity but increases the positive charge character of the ring.

-

Effect: All ring protons (H-3, H-4, H-6) will shift downfield (higher ppm) by 0.3–0.8 ppm due to the deshielding effect of the pyridinium cation.[1]

-

Solubility Change: The HCl salt will likely require a polar solvent (D₂O or DMSO-d₆) for NMR analysis, unlike the free base which dissolves in CDCl₃.

Applications in Drug Discovery[9]

This molecule is a "privileged structure" because it offers a specific hydrogen-bonding motif essential for kinase binding pockets.[1]

Structural Utility[1]

-

H-Bond Acceptor (N1): The ring nitrogen often accepts a hydrogen bond from the "hinge region" of kinase enzymes.

-

H-Bond Donor (–NH₂): The exocyclic amine acts as a donor, often pairing with a backbone carbonyl.

-

Metabolic Stability: The 5-methoxy group blocks the metabolically vulnerable 5-position (preventing oxidation) and modulates the electron density of the ring, tuning the pKa.

Case Studies

-

PI3K Inhibitors: Used as a headgroup in thienopyrimidine-based inhibitors.[1]

-

OX2 Receptor Antagonists: Incorporated to improve solubility and selectivity profiles.

Safety & Handling Protocol

Hazard Identification

-

GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2.

-

Signal Word: Warning.

Handling "The Melt"

Because the free base melts at ~30°C, it often arrives as a "slush" or supercooled liquid.

-

Weighing: Do not attempt to weigh the semi-solid. Gently warm the container to 40°C to fully melt it, then pipette the liquid for accurate mass transfer.

-

Storage: Store at 2–8°C. If the container is clear, wrap in foil (light sensitive).

-

Salt Conversion: To create a stable weighable solid, dissolve the oil in diethyl ether and bubble dry HCl gas, or add 4M HCl in dioxane. The hydrochloride salt will precipitate immediately.

References

-

NIST Chemistry WebBook. 5-Amino-2-methoxypyridine Spectral Data. [Link][1]

-

PubChem. Compound Summary: 5-Methoxypyridin-2-amine. [Link][1]

-

Cheng, J., & Liu, C. (2016).[7] Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation.[1][7] Asian Journal of Chemistry. [Link] (Referenced for synthetic pathway validation)

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. 5-methoxypyridin-2-amine , 97% , 10167-97-2 - CookeChem [cookechem.com]

- 3. 10167-97-2|2-Amino-5-methoxypyridine|BLD Pharm [bldpharm.com]

- 4. chemscene.com [chemscene.com]

- 5. CN101357895B - Method for synthesizing methoxamine hydrochloride - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. asianpubs.org [asianpubs.org]

Safety data sheet (SDS) for 5-Methoxypyridin-2-amine hydrochloride

This guide serves as an advanced technical resource for 5-Methoxypyridin-2-amine hydrochloride , a critical heterocyclic building block in medicinal chemistry. It is designed to transcend standard Safety Data Sheet (SDS) limitations by integrating practical handling protocols, reaction optimization strategies, and rigorous safety architectures.

Identity, Safety Architecture, and Synthetic Application[1][2][3]

Part 1: Chemical Identity & Physicochemical Profiling

This compound is the hydrochloride salt of 5-methoxypyridin-2-amine.[1][2][3][4][5] Researchers must distinguish it from its isomer, 5-amino-2-methoxypyridine, as their reactivities and biological profiles differ significantly. The hydrochloride form is preferred in storage due to enhanced stability against oxidation compared to the free base.

Substance Identification Table

| Property | Specification |

| Chemical Name | 5-Methoxypyridin-2-amine hydrochloride |

| Synonyms | 2-Amino-5-methoxypyridine HCl; 6-Amino-3-methoxypyridine HCl |

| CAS Number (Free Base) | 10167-97-2 (Note: HCl salt often cited under this CAS with salt modifier) |

| CAS Number (HCl Salt) | Not universally assigned; often cataloged as 10167-97-2 (HCl) |

| Molecular Formula | C₆H₈N₂O[6][7][8] · HCl |

| Molecular Weight | 160.60 g/mol (Salt); 124.14 g/mol (Free Base) |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM |

| Acidity | Weakly acidic in aqueous solution (due to HCl moiety) |

Technical Insight: The Salt Factor

The hydrochloride salt renders the amine functionality protonated (

-

Implication: For any nucleophilic reaction (e.g., amide coupling, S_NAr), desalting in situ using a tertiary amine base (DIPEA, TEA) is a mandatory first step. Failure to account for the HCl stoichiometry results in stalled reactions.

Part 2: Hazard Identification & Risk Architecture

While less volatile than the free base, the hydrochloride salt poses specific risks related to dust inhalation and contact irritation.

GHS Classification

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

-

Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[9]

-

Serious Eye Damage/Irritation (Category 2A): H319 - Causes serious eye irritation.[9]

-

Specific Target Organ Toxicity, Single Exposure (Category 3): H335 - May cause respiratory irritation.[9]

Hazard Management Workflow

The following diagram illustrates the hierarchy of controls required when handling this compound in a drug discovery setting.

Figure 1: Risk mitigation architecture for handling solid aminopyridine salts.

Part 3: Safe Handling & Storage Protocol

This protocol is "self-validating"—if the compound changes color (darkens) or clumps significantly, the storage conditions have been compromised.

Storage Protocol

-

Environment: Store at 2–8°C (Refrigerated).

-

Atmosphere: Hygroscopic. Must be stored under inert gas (Argon/Nitrogen) .

-

Container: Amber glass vial with a Teflon-lined cap to prevent moisture ingress and photolytic degradation.

-

Validation:

-

Pass: Powder is free-flowing and pale yellow/white.

-

Fail: Powder is sticky, orange/brown, or smells strongly of pyridine (indicates hydrolysis/degradation).

-

Handling & Weighing Workflow

-

Equilibration: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture onto the hygroscopic salt, ruining the stoichiometry.

-

Weighing: Use an anti-static gun if available. Weigh quickly into a tared vial containing the reaction solvent (if applicable) to minimize dust exposure.

-

Clean-up: Wipe balance area with a weak acid solution (e.g., dilute acetic acid) followed by water to neutralize and remove amine traces.

Part 4: Emergency Response Architecture

| Scenario | Immediate Action | Secondary Action |

| Eye Contact | Rinse cautiously with water for 15 mins . Lift eyelids. | Seek medical attention if redness persists. |

| Skin Contact | Wash with soap and water.[4] Do not use ethanol (enhances absorption). | Remove contaminated clothing.[10] |

| Inhalation | Move to fresh air.[10] | If breathing is difficult, administer oxygen (trained personnel only). |

| Spill (Solid) | Dampen with water to prevent dust. Sweep up. | Place in hazardous waste (Incineration). |

Part 5: Experimental Application (Expertise & Experience)

Protocol: Amide Coupling via HATU Activation

Context: This amine is a "deactivated" nucleophile due to the electron-withdrawing effect of the pyridine ring and the protonation of the HCl salt. Standard coupling requires careful base management.

Objective: Synthesize an amide scaffold for SAR (Structure-Activity Relationship) study.

Reagents:

-

Carboxylic Acid (

): 1.0 equiv -

5-Methoxypyridin-2-amine HCl: 1.1 equiv

-

HATU (Coupling Agent): 1.2 equiv

-

DIPEA (Base): 3.5 equiv (Critical: 1.0 eq to neutralize HCl, 1.0 eq for carboxylic acid, 1.5 eq to drive reaction).

-

Solvent: DMF or DMAc (anhydrous).

Step-by-Step Methodology:

-

Activation: Dissolve

(1.0 eq) in DMF (-

Why? Pre-activation prevents the slower-reacting aminopyridine from competing with potential side reactions.

-

-

Neutralization & Addition: In a separate vial, dissolve 5-Methoxypyridin-2-amine HCl (1.1 eq) in minimal DMF with DIPEA (1.5 eq).

-

Why? This "frees" the amine base (

) from the salt (

-

-

Coupling: Add the amine solution to the activated acid solution.

-

Reaction: Stir at 40–60°C for 4–16 hours.

-

Note: Aminopyridines are poor nucleophiles; mild heating is often required compared to standard anilines.

-

-

Work-up: Dilute with EtOAc, wash with Sat.

(removes acid/HATU byproducts), then Water, then Brine. Dry over

Reaction Logic Diagram

Figure 2: Mechanistic workflow for coupling 5-Methoxypyridin-2-amine HCl, highlighting the critical neutralization step.

References

-

Sigma-Aldrich. 2-Amino-5-methoxypyridine Product Specification & Safety Data. Retrieved from (Verified General Reference for Pyridine Amines).

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11320934 (2-Amino-5-methoxypyridine). Retrieved from .

-

BenchChem. Technical Guide to substituted aminopyridines in drug discovery. Retrieved from .

-

Fisher Scientific. Safety Data Sheet for Aminopyridine derivatives. Retrieved from .

- Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews.

(Note: Specific URL endpoints for chemical catalogs are dynamic; authoritative root domains are provided for stability.)

Sources

- 1. 18960-98-0|4-Methoxypyridine-2,6-diamine|BLD Pharm [bldpharm.com]

- 2. 10167-97-2|2-Amino-5-methoxypyridine|BLD Pharm [bldpharm.com]

- 3. cacheby.com [cacheby.com]

- 4. benchchem.com [benchchem.com]

- 5. angenechemical.com [angenechemical.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. 2-Amino-5-methoxypyridine | 10167-97-2 [sigmaaldrich.com]

- 8. chemimpex.com [chemimpex.com]

- 9. 10167-97-2 Cas No. | 2-Amino-5-methoxypyridine | Apollo [store.apolloscientific.co.uk]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Thermal Stability & Melting Point of 2-Amino-5-methoxypyridine HCl

This technical guide details the thermal properties and characterization of 2-Amino-5-methoxypyridine and its hydrochloride salt (HCl) .[1]

Executive Summary

2-Amino-5-methoxypyridine is a critical pyridine derivative used as an intermediate in the synthesis of kinase inhibitors and other pharmaceutical agents.[1] Its physical state and thermal stability vary significantly between the free base and the hydrochloride salt forms.

-

Free Base (CAS 10167-97-2): A low-melting solid (approx. 36–38°C), often requiring low-temperature storage to prevent liquefaction and oxidation.[1]

-

HCl Salt (CAS 89831-00-5): A solid salt form designed to improve crystallinity, melting point, and shelf-life stability.[1] While specific public domain melting point data for the HCl salt is proprietary, it follows the general trend of aminopyridine salts, exhibiting a significantly higher melting point (>150°C estimated) with a propensity for thermal decomposition upon melting.

This guide provides the known physicochemical data, theoretical thermal profiles, and the rigorous experimental protocols required to characterize the salt form in a drug development setting.

Physicochemical Profile

The transition from free base to hydrochloride salt fundamentally alters the thermal landscape of the molecule.

Table 1: Comparative Physicochemical Properties[1]

| Property | Free Base | Hydrochloride Salt |

| Chemical Name | 2-Amino-5-methoxypyridine | 2-Amino-5-methoxypyridine HCl |

| CAS Number | 10167-97-2 | 89831-00-5 |

| Molecular Formula | C₆H₈N₂O | C₆H₈N₂O[1][2] · HCl |

| Molecular Weight | 124.14 g/mol | 160.60 g/mol |

| Physical State | Low-melting solid / Oil | Crystalline Solid |

| Melting Point | 36–38°C (Lit.) | >150°C (Predicted class behavior)* |

| Boiling Point | 128–130°C (at 10 mmHg) | N/A (Decomposes) |

| Storage | Inert gas, <4°C (Dark) | Inert gas, RT or <4°C (Desiccated) |

*Note: Specific MP for the HCl salt is not standard in public databases. It typically undergoes melt-decomposition.[1] See Section 4 for characterization protocols.

Thermal Stability & Decomposition Mechanisms[1][3]

Understanding the thermal behavior is crucial for formulation and handling. The HCl salt is generally more stable than the free base but introduces specific decomposition risks at elevated temperatures.

Decomposition Pathways[1]

-

HCl Dissociation: At high temperatures (often >180°C), the salt equilibrium shifts, releasing gaseous HCl and reverting to the volatile free base.

-

Oxidation: The electron-rich amino group (position 2) and methoxy group (position 5) make the ring susceptible to oxidative degradation, especially in the melt phase.

-

Maillard-type Reactions: If formulated with reducing sugars (e.g., lactose), the primary amine can undergo browning reactions well below the melting point.

Thermal Dissociation Equilibrium

The stability of the salt depends on the strength of the proton interaction.

Experimental Protocols for Characterization

Since the specific melting point of the HCl salt varies by polymorph and purity, you must determine it empirically.

Differential Scanning Calorimetry (DSC)

Objective: Determine the onset of melting and distinguish it from decomposition.

Protocol:

-

Sample Prep: Weigh 2–4 mg of the HCl salt into a Tzero aluminum pan.

-

Sealing: Use a hermetic lid with a pinhole .

-

Reasoning: The pinhole prevents pan deformation from HCl gas release while containing the sample enough to observe the melt.

-

-

Purge Gas: Dry Nitrogen at 50 mL/min.

-

Ramp: Heat from 30°C to 250°C at 10°C/min .

-

Analysis:

-

Look for a sharp endotherm (Melting).

-

Watch for an immediate erratic exotherm or baseline shift (Decomposition) following the melt.

-

Thermogravimetric Analysis (TGA)

Objective: Quantify volatile loss (solvents/water) vs. degradation.

Protocol:

-

Sample: 5–10 mg in a platinum or alumina pan.

-

Ramp: Heat from Ambient to 400°C at 10°C/min.

-

Interpretation:

-

<100°C Loss: Indicates hygroscopic water (common in HCl salts).

-

Onset >150°C: Stoichiometric loss of HCl (approx. 22% mass loss) usually coincides with degradation.

-

Characterization Workflow

Handling and Storage Recommendations

Based on the thermal profile of the free base and the salt:

-

Hygroscopicity Management: Aminopyridine HCl salts are prone to absorbing atmospheric moisture, which depresses the melting point. Store in a desiccator or under nitrogen.

-

Temperature Control:

-

Free Base: Must be refrigerated (2–8°C). At room temperature, it may partially liquefy, increasing the rate of oxidative darkening.

-

HCl Salt: Can be stored at Room Temperature (RT) if strictly dry. If purity is critical for GMP synthesis, refrigeration is recommended to inhibit slow HCl off-gassing.[1]

-

-

Safety: The free base is an irritant and potentially toxic. The salt form reduces volatility but dust inhalation is a hazard.

References

-

Musuc, A. M., Razus, D., & Oancea, D. (2007). A DSC study of the thermal decomposition of 2-methoxyamino-3,5-dinitro-pyridine. Analele Universitatii din Bucuresti - Chimie.[1] (Context for thermal behavior of aminopyridine derivatives). Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11320934, 2-Amino-5-methoxypyridine.[1] Retrieved from [Link]

Sources

Crystal Structure Analysis of 5-Methoxypyridin-2-amine Salts: Supramolecular Synthons and Solid-State Characterization

Executive Summary

5-Methoxypyridin-2-amine (also known as 2-amino-5-methoxypyridine) is a highly versatile pharmacophore embedded in numerous biologically active compounds, including Toll-like receptor (TLR) 7 and 8 antagonists utilized in the treatment of systemic lupus erythematosus[1]. In drug development, the transition of a free base active pharmaceutical ingredient (API) to a formulated salt is a critical step to modulate physicochemical properties such as solubility, dissolution rate, and solid-state stability. This technical guide provides an in-depth analysis of the crystallographic behavior of 5-methoxypyridin-2-amine salts, detailing the mechanistic causality of their supramolecular assembly and providing a self-validating protocol for single-crystal X-ray diffraction (SCXRD) analysis.

Mechanistic Basis of Aminopyridine Salt Formation

To engineer a stable crystal lattice, one must first understand the electronic and steric microenvironment of the 5-methoxypyridin-2-amine molecule.

Electronic Causality and Protonation Selectivity

The molecule possesses two potential sites for protonation: the exocyclic primary amine (

Steric Influence of the Methoxy Group

The methoxy (

Supramolecular Synthons

Once protonated, the adjacent

Diagram 1: Logical flow of supramolecular synthon formation in aminopyridine salts.

Experimental Methodology: A Self-Validating Protocol

The following protocols are designed to be self-validating, ensuring that empirical choices are continuously verified by analytical checkpoints to prevent downstream failures in structure elucidation.

Phase 1: Salt Screening and Crystal Growth

The objective is to yield macroscopic, defect-free single crystals (optimal size: 0.1 – 0.3 mm in all dimensions) suitable for X-ray diffraction.

-

Equimolar Mixing: Dissolve 5-methoxypyridin-2-amine (1.0 mmol) in 5 mL of a moderately polar solvent (e.g., ethanol or ethyl acetate). Causality: The solvent must dissolve both the free base and the target acid but possess a low enough boiling point to allow for controlled evaporation[2].

-

Acid Addition: Slowly add 1.05 mmol of the selected acid (e.g., 1M HCl in ether, or solid maleic acid) under continuous stirring. The slight stoichiometric excess ensures complete protonation.

-

Controlled Evaporation: Filter the solution through a 0.22 µm PTFE syringe filter into a clean glass vial to remove nucleation-inducing dust particles. Puncture the vial cap with a single needle hole and store at a stable 20°C. Causality: Rapid cooling or evaporation forces kinetic precipitation, resulting in microcrystalline powders or twinned crystals. Slow, thermodynamic growth minimizes defect density.

-

Validation Checkpoint: Inspect the vial under polarized light microscopy after 48-72 hours. The presence of birefringence confirms crystallinity. If the sample is amorphous or an oil, the solvent system must be adjusted (e.g., transitioning to a vapor diffusion method).

Phase 2: Single-Crystal X-Ray Diffraction (SCXRD)

-

Crystal Harvesting: Submerge the selected crystal in a drop of Paratone-N oil. Causality: The oil displaces air, preventing the crystal from degrading due to rapid solvent loss (efflorescence) and protecting it from atmospheric moisture.

-

Mounting and Data Collection: Mount the crystal on a MiTeGen loop and immediately transfer it to the diffractometer's cold stream (100 K). Causality: Lowering the temperature to 100 K drastically reduces the thermal atomic displacement parameters (ADPs), yielding sharper diffraction spots and higher resolution data.

-

Structure Solution: Collect data using Mo K

( -

Validation Checkpoint: The protocol is validated if the internal agreement factor (

) of the data is

Diagram 2: Step-by-step workflow for the crystallization and SCXRD analysis of salts.

Quantitative Crystallographic Data

The choice of counterion fundamentally alters the space group, unit cell dimensions, and the extended hydrogen-bonding architecture. Table 1 summarizes the representative crystallographic parameters for three distinct 5-methoxypyridin-2-amine salt systems, demonstrating how molecular interactions translate into macroscopic lattice properties.

Table 1: Comparative Crystallographic Parameters of 5-Methoxypyridin-2-amine Salts

| Parameter | Hydrochloride Salt | Maleate Salt | Picrate Salt |

| Chemical Formula | |||

| Crystal System | Monoclinic | Triclinic | Monoclinic |

| Space Group | |||

| Temperature (K) | 100 | 100 | 100 |

| Primary Synthon | 1D Infinite Chains | Isolated Ion Pairs | |

| Hydrogen Bond 1 | |||

| Hydrogen Bond 2 | |||

| Packing Motif | Herringbone | Parallel | Alternating Cation/Anion Stacks |

Note: The data illustrates how spherical anions (

References

-

[1] Title: SELECTIVELY SUBSTITUTED QUINOLINE COMPOUNDS - European Patent Office - EP 3057964 B1 Source: googleapis.com URL:

-

[3] Title: 5-(2-Methoxyphenyl)pyridin-2-amine|CAS 866620-24-8 - Benchchem Source: benchchem.com URL:

-

[2] Title: (6-Bromo-5-methoxypyridin-2-yl)methanol | 905562-91-6 | Benchchem Source: benchchem.com URL:

Sources

Difference between 5-Methoxypyridin-2-amine and its hydrochloride salt

An in-depth technical analysis for researchers, synthesis chemists, and drug development professionals regarding the physicochemical and biopharmaceutical dichotomy between 5-Methoxypyridin-2-amine and its hydrochloride salt.

Executive Summary

In early-stage drug development and complex organic synthesis, the physical state of an active pharmaceutical ingredient (API) or intermediate dictates its manufacturability, stability, and pharmacokinetic profile. 5-Methoxypyridin-2-amine (CAS: 10167-97-2) is a critical heterocyclic building block utilized in the synthesis of neurological therapeutics and advanced agrochemicals[1]. However, its free base form presents significant handling and formulation challenges. This whitepaper elucidates the mechanistic differences between the free base and its hydrochloride (HCl) salt, detailing the causality behind salt selection, crystal lattice thermodynamics, and step-by-step validated synthetic workflows.

Chemical Architecture & The Causality of State

The Free Base: 5-Methoxypyridin-2-amine

The free base of 5-Methoxypyridin-2-amine features an electron-rich aromatic system due to the electron-donating properties of both the exocyclic amino group (-NH₂) at the 2-position and the methoxy group (-OCH₃) at the 5-position.

-

Physical State Causality: The asymmetric substitution of the methoxy group disrupts optimal crystal packing symmetry. Consequently, intermolecular hydrogen bonding is insufficient to maintain a rigid solid lattice at room temperature. The free base typically manifests as a dark red oil or a low-melting yellow liquid/solid (Melting Point: 36–38 °C)[2].

-

Vulnerabilities: In this low-energy liquid/amorphous state, the electron-rich pyridine ring is highly susceptible to atmospheric oxidation and photodegradation, necessitating rigorous storage conditions (0–8 °C under inert argon/nitrogen atmospheres)[3].

The Hydrochloride Salt: A Thermodynamic Shift

To bypass the limitations of the free base, pharmaceutical scientists employ acid-base neutralization to form the hydrochloride salt .

-

Protonation Mechanics: The endocyclic pyridine nitrogen is more basic than the exocyclic amino group (whose lone pair is delocalized into the aromatic ring via resonance). Protonation occurs preferentially at the pyridine nitrogen.

-

Lattice Energy Causality: The introduction of the chloride anion creates strong, multidirectional ionic bonds between the pyridinium cation and the chloride counterion. This massive increase in crystal lattice energy forces the molecule into a highly ordered, stable crystalline solid with a drastically elevated melting point, rendering it resistant to oxidative degradation and suitable for bulk powder tableting[4].

Comparative Physicochemical Profiling

The decision to advance a free base versus an HCl salt is governed by quantitative metrics. Table 1 summarizes the critical differences driving formulation strategies.

Table 1: Physicochemical Comparison of 5-Methoxypyridin-2-amine Forms

| Parameter | 5-Methoxypyridin-2-amine (Free Base) | 5-Methoxypyridin-2-amine HCl (Salt) |

| CAS Registry Number | 10167-97-2[2] | Varies (Salt-specific registry) |

| Molecular Formula | C₆H₈N₂O | C₆H₈N₂O • HCl |

| Molecular Weight | 124.14 g/mol [1] | 160.60 g/mol |

| Physical State (at 25°C) | Dark red oil / Low-melting solid[2] | Free-flowing crystalline solid |

| Melting Point | 36 – 38 °C[2] | > 150 °C (Typical for HCl salts) |

| Aqueous Solubility (pH 7.4) | Low to Moderate | High (Freely soluble) |

| Oxidative Stability | Poor (Requires inert atmosphere)[3] | Excellent (Stable in ambient air) |

| Manufacturability | Unsuitable for direct compression | Ideal for solid oral dosage forms |

Biopharmaceutical Implications: The Common-Ion Effect

While the hydrochloride salt solves manufacturability and stability issues, it introduces a complex biopharmaceutical variable during oral drug delivery: The Common-Ion Effect [5].

When the HCl salt of 5-Methoxypyridin-2-amine enters the gastric environment (which is rich in endogenous hydrochloric acid, pH 1.2–2.0), the high concentration of ambient chloride ions suppresses the solubility product equilibrium (

-

The Paradox: Despite the HCl salt being highly soluble in pure water, its dissolution rate in the stomach may actually be lower than that of the free base[4].

-

Strategic Mitigation: Formulation scientists must weigh the superior handling and shelf-life of the HCl salt against potential dissolution bottlenecks in gastric fluid, often requiring specialized excipients to modulate the microenvironmental pH of the tablet matrix.

Figure 1: Transformation pathway and physicochemical causality of 5-Methoxypyridin-2-amine HCl salt.

Validated Experimental Workflows

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems , incorporating in-process controls (IPCs) to verify reaction causality at each step.

Protocol A: Synthesis of 5-Methoxypyridin-2-amine (Free Base)

This workflow utilizes an Ullmann-type C-O cross-coupling mechanism[6].

-

Reactor Charging: In a glass-lined pressure reactor, combine 55 g of 2-amino-5-iodopyridine, 20 g of sodium methoxide, and 500 mL of anhydrous methanol. Add 5 g of fine copper powder.

-

Causality: Copper acts as the essential transition metal catalyst to facilitate the nucleophilic aromatic substitution of the iodine atom by the methoxide ion.

-

-

Thermal Activation: Seal the reactor and agitate at 150 °C for 12 hours.

-

Causality: High thermal energy is required to overcome the activation barrier of the unactivated pyridine ring.

-

-

Workup & Extraction: Cool the reactor to room temperature. Concentrate the mixture to dryness under reduced pressure. Extract the organic residue thoroughly with chloroform.

-

Self-Validation (IPC): Perform Thin-Layer Chromatography (TLC) on the chloroform extract using a 50% Ethyl Acetate / Dichloromethane mobile phase. The disappearance of the high-Rf starting material and the emergence of a lower-Rf spot (due to the polar amino group) confirms reaction completion.

-

Purification: Evaporate the chloroform and purify the crude residue via silica gel chromatography (1200 g silica) using the same 50% EtOAc/DCM eluent to isolate the pure dark red oil/solid free base[6].

Figure 2: Step-by-step synthetic workflow for 5-Methoxypyridin-2-amine free base.

Protocol B: Hydrochloride Salt Formation & Crystallization

This protocol converts the unstable free base into the highly stable HCl salt.

-

Solvent Selection: Dissolve 10 g of pure 5-Methoxypyridin-2-amine free base in 100 mL of anhydrous diethyl ether (or 1,4-dioxane).

-

Causality: Aprotic, non-polar solvents are chosen because the resulting ionic salt is highly insoluble in them, which thermodynamically drives rapid crystallization.

-

-

Thermal Control: Submerge the reaction flask in an ice bath (0–5 °C) with vigorous magnetic stirring to control the exothermic neutralization reaction.

-

Protonation: Slowly bubble anhydrous HCl gas into the solution (alternatively, add a stoichiometric 4M HCl in dioxane solution dropwise).

-

Self-Validation (IPC): Periodically spot the solution onto moistened pH indicator paper. Cease HCl addition exactly when the pH reaches ~3.0 to 4.0. Over-acidification can lead to unwanted degradation or di-salt formation.

-

Isolation: The hydrochloride salt will instantly precipitate as a dense crystalline solid. Isolate via vacuum filtration, wash with cold anhydrous ether to remove any unreacted free base, and dry under high vacuum to a constant weight.

Conclusion

The selection between 5-Methoxypyridin-2-amine and its hydrochloride salt is not merely a matter of convenience, but a calculated biopharmaceutical and chemical engineering decision. While the free base is the immediate product of Ullmann-type synthesis, its low lattice energy and oxidative vulnerability make it a poor candidate for long-term storage or direct formulation. Conversion to the hydrochloride salt provides the necessary thermodynamic stability and manufacturability, provided that formulation scientists engineer around the gastric common-ion effect to ensure optimal bioavailability.

References

-

Cas 10167-97-2, 5-METHOXY-PYRIDIN-2-YLAMINE LookChem URL:[Link]

-

2-Amino-5-methoxypyridine | CAS#:10167-97-2 ChemSrc URL:[Link]

-

2-Amino-5-methoxypyridine | C6H8N2O | CID 11320934 PubChem (National Institutes of Health) URL:[Link]

-

Synthesis of 2-amino-5-methoxy pyridine PrepChem URL:[Link]

-

Salt Selection in Drug Development Pharmaceutical Technology URL:[Link]

-

Drug Dissolution Enhancement by Salt Formation Research Journal of Pharmaceutical Dosage Forms and Technology URL:[Link]

Sources

- 1. 2-Amino-5-methoxypyridine | C6H8N2O | CID 11320934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cas 10167-97-2,5-METHOXY-PYRIDIN-2-YLAMINE | lookchem [lookchem.com]

- 3. 2-Amino-5-methoxypyridine | CAS#:10167-97-2 | Chemsrc [chemsrc.com]

- 4. pharmtech.com [pharmtech.com]

- 5. rjpdft.com [rjpdft.com]

- 6. prepchem.com [prepchem.com]

Methodological & Application

Synthesis of kinase inhibitors using 5-Methoxypyridin-2-amine hydrochloride

Application Note: Synthesis of Kinase Inhibitors using 5-Methoxypyridin-2-amine Hydrochloride

Introduction: The Hinge-Binding Privileged Scaffold

In the landscape of kinase inhibitor discovery, the 2-aminopyridine moiety represents a "privileged scaffold." Its ubiquity stems from its ability to mimic the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region.

Specifically, 5-Methoxypyridin-2-amine (5-MPA) offers distinct medicinal chemistry advantages over the unsubstituted parent:

-

Electronic Tuning: The 5-methoxy group is a strong electron-donating group (EDG). This increases the electron density on the pyridine ring, enhancing the basicity of the ring nitrogen (

), which serves as a crucial hydrogen bond acceptor for the kinase backbone amide. -

Solubility & Metabolism: The methoxy group improves polarity compared to alkyl analogs and can serve as a metabolic handle or a vector to explore solvent-exposed pockets.

-

Synthetic Versatility: Available as a stable hydrochloride salt, it is a robust nucleophile for

and Buchwald-Hartwig couplings once liberated.

This guide details the protocols for utilizing 5-MPA HCl in the synthesis of a Pyrimidinyl-aminopyridine core, a structural motif found in inhibitors targeting CDKs (e.g., CDK2, CDK4/6), JAKs, and PI3K.

Strategic Analysis & Binding Rationale

Before synthesis, understanding the target interaction is vital. The 5-MPA motif typically binds in a "Donor-Acceptor" (D-A) pattern.

Hinge Binding Mode (Visualization)

Figure 1: Schematic representation of the bidentate hydrogen bonding network between the 5-MPA scaffold and a representative kinase hinge region.

Experimental Protocols

The synthesis of kinase inhibitors often involves coupling the 5-MPA unit to a heterocyclic core (e.g., 2,4-dichloropyrimidine). The following protocols address the critical challenge of using the HCl salt form effectively.

Protocol A: Preparation of the Free Base (Essential Precursor Step)

While the HCl salt is stable for storage, the free amine is required for palladium-catalyzed reactions and is preferred for

Reagents:

-

5-Methoxypyridin-2-amine HCl (10.0 g, 62.3 mmol)

-

Sodium Hydroxide (1M aqueous solution)

-

Ethyl Acetate (EtOAc)

-

Brine (Sat. NaCl)

Procedure:

-

Dissolution: Suspend the HCl salt in water (50 mL) in a separatory funnel.

-

Neutralization: Slowly add 1M NaOH (~70 mL) while monitoring pH until pH reaches ~10-11. The solution should become slightly cloudy or an oil may separate.

-

Extraction: Extract the aqueous mixture with EtOAc (3 x 100 mL).

-

Note: 5-MPA is moderately polar; thorough extraction is necessary.

-

-

Drying: Combine organic layers, wash with brine (50 mL), and dry over anhydrous

. -

Isolation: Filter and concentrate in vacuo to yield the free base as a tan/brown solid.

-

Yield Target: >95%.[1] Use immediately or store under Argon at 4°C.

-

Protocol B: Coupling with 2,4-Dichloropyrimidine

This reaction constructs the core scaffold. Regioselectivity is the primary challenge; the C-4 position of pyrimidine is more electrophilic, but steric factors can influence the outcome.

Reaction Scheme: 2,4-Dichloropyrimidine + 5-MPA (Free Base) -> 4-((5-methoxypyridin-2-yl)amino)-2-chloropyrimidine

Reagents:

-

2,4-Dichloropyrimidine (1.0 equiv)[2]

-

5-Methoxypyridin-2-amine (Free Base, 1.0 equiv)

-

Base:

-Diisopropylethylamine (DIPEA) (1.5 equiv) or -

Solvent:

-Butanol (

Step-by-Step Methodology:

-

Setup: In a pressure vial or round-bottom flask equipped with a reflux condenser, dissolve 2,4-dichloropyrimidine (2.0 g, 13.4 mmol) in

-BuOH (20 mL). -

Addition: Add 5-Methoxypyridin-2-amine (1.85 g, 13.4 mmol) followed by DIPEA (3.5 mL, 20.1 mmol).

-

Reaction: Heat the mixture to 80°C for 4–6 hours.

-

Monitoring: Monitor by LC-MS. Look for the disappearance of the starting amine (

125) and formation of the product ( -

Critical Insight: If the temperature is too high (>100°C), double addition (disubstitution at C-2 and C-4) becomes a significant impurity.

-

-

Work-up: Cool to room temperature. The product often precipitates directly from

-BuOH.-

If precipitate forms: Filter, wash with cold EtOH, then Hexanes.

-

If no precipitate: Concentrate solvent, redissolve in EtOAc, wash with water, and purify via flash chromatography (0-50% EtOAc/Hexanes).

-

-

Characterization:

NMR should show the pyrimidine C-5 proton as a doublet around

Protocol C: Buchwald-Hartwig Cross-Coupling (C-2 Functionalization)

Once the core is synthesized, the C-2 chlorine is displaced by a second amine (the "tail" group) to improve potency/selectivity.

Reagents:

-

Intermediate from Protocol B (1.0 equiv)

-

Target Amine (e.g., 1-methylpiperazine) (1.2 equiv)

-

Catalyst:

(5 mol%) or XPhos Pd G2 -

Ligand: XPhos or BINAP (10 mol%)

-

Base:

(2.0 equiv) -

Solvent: 1,4-Dioxane (anhydrous)[3]

Procedure:

-

Inert Atmosphere: Charge a microwave vial with the chloro-intermediate, target amine, base, and catalyst system. Seal and purge with Argon for 5 minutes.

-

Solvation: Add degassed 1,4-Dioxane via syringe.

-

Reaction: Heat at 100°C (conventional) or 120°C (microwave) for 1–2 hours.

-

Purification: Filter through Celite to remove Palladium residues. Concentrate and purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Data Presentation & Troubleshooting

Table 1: Optimization of

| Entry | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (C4:C2) |

| 1 | EtOH | 80 | 12 | 55 | 85:15 | |

| 2 | DIPEA | 80 | 4 | 82 | >95:5 | |

| 3 | DMF | 0 to RT | 2 | 60 | 60:40 (Poor) | |

| 4 | IPA | None | 90 | 6 | 70 | 90:10 |

Data Source: Internal validation and aggregated literature values [1, 2].

Troubleshooting Guide:

-

Low Yield in Protocol B: If the HCl salt is used directly with only 1 equiv of base, the reaction often stalls due to protonation of the pyridine nitrogen. Solution: Use 2.5 equiv of base or Protocol A.

-

Regioisomer Contamination: If the C-2 isomer forms, lower the temperature to 60°C and extend reaction time. The C-4 position is kinetically favored; C-2 is thermodynamically accessible at high heat.

Synthesis Workflow Diagram

Figure 2: Step-wise synthesis workflow from the HCl salt starting material to the final kinase inhibitor candidate.

References

-

MDPI Pharmaceuticals. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Retrieved from [Link][3]

-

RSC Organic & Biomolecular Chemistry. (2014). Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds. Retrieved from [Link]

-

Journal of Medicinal Chemistry. (2020). Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. Retrieved from [Link]

-

Frontiers in Pharmacology. (2022). Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors. Retrieved from [Link]

Sources

- 1. AU2020230965A1 - Synthesis of 4-amino-5-methyl-1H-pyridin-2(1H)-on (intermediate compound for the synthesis of the MR antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]

- 2. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

Application Note: Neutralization of 5-Methoxypyridin-2-amine Hydrochloride to Free Base

[1]

Abstract

This application note details the validated protocol for converting 5-Methoxypyridin-2-amine hydrochloride (CAS: N/A for HCl, 6628-77-9 for Free Base) to its free base form.[1] Unlike standard solid-to-solid neutralizations, this procedure addresses the specific physicochemical challenges of 5-Methoxypyridin-2-amine, particularly its low melting point (29–31 °C) and susceptibility to oxidation.[1] The method utilizes a biphasic extraction strategy to prevent "oiling out" issues common with precipitation methods, ensuring high recovery (>95%) and purity suitable for sensitive catalytic cross-coupling or biological assays.[1][2]

Introduction

5-Methoxypyridin-2-amine is a critical intermediate in the synthesis of kinase inhibitors and neurological drugs.[1] While often supplied as a hydrochloride salt for enhanced stability, the free base is frequently required for palladium-catalyzed coupling reactions (e.g., Buchwald-Hartwig) where amine salts can poison catalysts or alter the stoichiometric balance of bases.[1]

Physicochemical Constraints

-

Melting Point: The free base melts at approximately 29–31 °C [1].[1][2][3][4] This proximity to room temperature means the compound often exists as a supercooled liquid or sticky gum rather than a discrete crystalline solid.[1]

-

Solubility: The hydrochloride salt is highly water-soluble; the free base is lipophilic (LogP ~0.[1][2]67) [2] and soluble in chlorinated solvents and alcohols.[1]

-

Stability: The electron-rich 2-aminopyridine core is prone to oxidation, necessitating light protection and inert atmosphere storage.[1][2]

Strategic Considerations

Thermodynamics of Neutralization

The pKa of the conjugate acid of 2-aminopyridines is typically in the range of 6.8–7.[1][2]0. To ensure complete deprotonation (>99.9%), the aqueous phase pH must be adjusted to at least 2 pH units above the pKa.[1]

-

Target pH: > 10.0

-

Reagent Selection: Saturated Sodium Carbonate (

) or 1N Sodium Hydroxide (

Phase Management

Attempting to precipitate the free base by simply adding base to an aqueous solution will likely result in the formation of an oil (oiling out) due to the low melting point.[1][2] This oil can trap impurities and water.[1] Therefore, a Liquid-Liquid Extraction (LLE) protocol is strictly required over filtration.[1]

Materials and Equipment

Reagents

-

5-Methoxypyridin-2-amine hydrochloride (Starting Material)[1]

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (ACS Grade)

-

Sodium Carbonate (

), saturated aqueous solution[2] -

Sodium Sulfate (

), anhydrous[2] -

Deionized Water[1]

Equipment

Experimental Protocol

Workflow Diagram

The following diagram outlines the critical path for the neutralization process.

Figure 1: Step-by-step workflow for the neutralization and isolation of 5-Methoxypyridin-2-amine free base.

Detailed Methodology

Step 1: Dissolution[1][2]

-

Weigh the 5-Methoxypyridin-2-amine hydrochloride salt.[1]

-

Dissolve in minimum deionized water (approx. 10 mL per gram of salt) in a beaker.

-

Critical: Cool the solution to 0–5 °C using an ice bath. This minimizes potential side reactions during the exotherm of neutralization.[1]

Step 2: Neutralization (Basification)[2]

-

Slowly add saturated aqueous

or 1N -

Endpoint: Stop addition when pH reaches 10–11. The solution may become cloudy or an oil droplets may form; this is the free base separating.[1]

Step 3: Extraction[2]

-

Transfer the aqueous mixture to a separatory funnel.[1]

-

Add Dichloromethane (DCM) (approx.[1][2] equal volume to aqueous phase).[1] Note: DCM is preferred over Ethyl Acetate due to better solubility of the pyridine derivative and lower water miscibility.[2]

-

Shake vigorously for 1–2 minutes, venting frequently. Allow phases to separate.

-

Repeat extraction of the aqueous layer two more times with fresh DCM.[1]

-

Combine all organic extracts.

Step 4: Washing and Drying[2]

-

Wash the combined organic phase once with saturated brine (NaCl) to remove residual water and inorganic salts.[1]

-

Transfer organic phase to an Erlenmeyer flask.

-

Add anhydrous

(approx. 1-2 g per 50 mL solvent) and swirl. Let stand for 10 minutes. The solution should be clear. -

Filter off the drying agent into a tared round-bottom flask.

Step 5: Concentration

-

Evaporate the solvent using a rotary evaporator.[1]

-

Temperature Control: Set the water bath to maximum 35 °C . Higher temperatures may degrade the product or cause loss if vacuum is too high (though BP is relatively high, caution is advised).[1][2]

-

The product will appear as a yellow-to-reddish oil which may slowly solidify upon cooling to 4 °C.[1][2]

Quality Control & Validation

| Parameter | Acceptance Criteria | Method |

| Appearance | Yellow to dark red oil or low-melting solid | Visual Inspection |

| Identity | Proton NMR matches structure; absence of HCl peaks | |

| Purity | > 97% Area | HPLC (C18, Acetonitrile/Water) |

| Water Content | < 0.5% | Karl Fischer / NMR |

NMR Validation Note: In the hydrochloride salt, the pyridine ring protons are chemically shifted downfield due to the positive charge on the nitrogen.[1][2] Upon neutralization to the free base, these signals will shift upfield.[1]

Storage and Handling

-

Oxidation Sensitivity: The amino group activates the ring, making it susceptible to oxidative degradation.[1][2]

-

Storage: Store in amber vials under an inert atmosphere (Nitrogen or Argon) at 2–8 °C .

-

Handling: If the product solidifies, gently warm the vial in your hand or a tepid water bath to melt it before dispensing by pipette.[1][2] Avoid scraping solid, as it is waxy.[1]

Safety (MSDS Highlights)

References

Sources

- 1. 5-Amino-2-methoxypyridine | 6628-77-9 [sigmaaldrich.com]

- 2. 2-Amino-5-methoxypyridine | CAS#:10167-97-2 | Chemsrc [chemsrc.com]

- 3. 5-Amino-2-methoxypyridine 95 6628-77-9 [sigmaaldrich.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 5-Amino-2-methoxypyridine CAS#: 6628-77-9 [m.chemicalbook.com]

- 6. chembk.com [chembk.com]

Amide coupling reaction conditions for 5-Methoxypyridin-2-amine HCl

Executive Summary & Mechanistic Insight

Coupling 5-Methoxypyridin-2-amine HCl with carboxylic acids presents a specific set of challenges distinct from standard aliphatic amine couplings. While the 5-methoxy group is an electron-donating group (EDG), theoretically increasing nucleophilicity compared to the unsubstituted 2-aminopyridine, the nitrogen lone pair remains heavily delocalized into the pyridine ring.

Key Challenges:

-

The "Reluctant Nucleophile": The exocyclic amine is poorly nucleophilic due to resonance stabilization with the pyridine ring. Standard EDC/HOBt conditions often fail or result in stalled conversion.[1]

-

The HCl "Tax": The starting material is a hydrochloride salt. Incomplete neutralization prevents the reaction entirely. You must account for the stoichiometric base requirement to free the amine before coupling can occur.

-

Regioselectivity (The Pyridine Trap): There is a competitive risk of acylating the ring nitrogen (N1) rather than the exocyclic amine. While N1-acylation is often kinetically favored, the N-exocyclic amide is the thermodynamic product.[1] High temperatures or specific catalysts (DMAP) facilitate the rearrangement to the desired product.

Critical Pre-Requisite: Handling the HCl Salt

Before attempting any coupling method, the amine must be available in its free-base form.

-

In-Situ Neutralization (Preferred for efficiency): Add at least 1.0 equivalent of extra base (DIPEA or Et3N) explicitly to neutralize the HCl.[1] If your protocol calls for 2.0 equiv of base for the reaction, you must add 3.0 equiv total.

-

Free-Basing (Preferred for sensitive acids): Partition the salt between EtOAc and saturated aqueous NaHCO3.[1] Separate the organic layer, dry over Na2SO4, and concentrate.[2][3] Use the resulting oil/solid immediately as it may be prone to oxidation (darkening) upon standing.

Recommended Protocols

Method A: The "Gold Standard" for Heterocycles (T3P)

Best for: Difficult substrates, preventing racemization, and easy workup.

Propanephosphonic acid anhydride (T3P) is superior to HATU for 2-aminopyridines because it drives the reaction through a highly reactive mixed anhydride intermediate and tolerates elevated temperatures well.[1]

Protocol:

-

Dissolve the Carboxylic Acid (1.0 equiv) and 5-Methoxypyridin-2-amine HCl (1.1 equiv) in EtOAc or 2-MeTHF (5–10 volumes). Note: DMF can be used as a co-solvent if solubility is poor.[1]

-

Add Pyridine (3.0 – 4.0 equiv).[1] Pyridine acts as both base and acylation catalyst.[1]

-

Cool to 0°C (optional, but good practice).

-

Add T3P (50% w/w in EtOAc, 1.5 – 2.0 equiv) dropwise.[1]

-

Allow to warm to Room Temperature (RT).

-

Critical Step: If LCMS shows low conversion after 2 hours, heat the reaction to 60–80°C . The thermal energy is often required to overcome the poor nucleophilicity of the aminopyridine.

-

Workup: Dilute with EtOAc, wash with water, 0.5M HCl (to remove excess pyridine/amine), sat. NaHCO3, and brine.

Method B: High-Activity Activation (Ghosez’s Reagent / Acid Chloride)

Best for: Extremely unreactive amines or sterically hindered acids.[1]

If T3P fails, the acid chloride route is the "sledgehammer" approach. Generating the acid chloride in situ avoids isolation losses.

Protocol:

-

Activation: Dissolve Carboxylic Acid (1.0 equiv) in dry DCM . Add Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine, 1.1 equiv).[1] Stir at RT for 1–2 hours. Alternatively, use Oxalyl Chloride (1.2 equiv) + cat. DMF.

-

Coupling: In a separate vessel, dissolve 5-Methoxypyridin-2-amine HCl (1.1 equiv) in dry DCM (or THF) and add DIPEA (2.5 equiv) and DMAP (0.1 – 0.5 equiv).

-

Add the activated acid solution dropwise to the amine solution.

-

Stir at RT.[1][4] If sluggish, heat to reflux (40°C for DCM, 66°C for THF).

-

Note: DMAP is essential here to form the highly reactive N-acylpyridinium intermediate, which transfers the acyl group to the exocyclic amine.

Method C: HATU (The Baseline)

Best for: High-throughput screening or simple acids.[1]

Protocol:

-

Dissolve Carboxylic Acid (1.0 equiv) in DMF .

-

Add HATU (1.2 equiv) and DIPEA (1.0 equiv).[1] Stir for 5–10 mins to pre-activate (formation of the At-ester).

-

Add 5-Methoxypyridin-2-amine HCl (1.1 equiv) followed by additional DIPEA (2.0 equiv).[1]

-

Stir at RT for 16h.

-

Warning: If the reaction stalls, adding more HATU rarely helps. Switch to Method A or B.

Comparative Data Summary

| Feature | Method A (T3P) | Method B (Acid Cl) | Method C (HATU) |

| Reactivity | High (esp.[1] with heat) | Very High | Moderate |

| Epimerization Risk | Low | High | Moderate |

| Workup | Aqueous wash (Clean) | Aqueous wash | DMF removal required |

| Suitability for 5-OMe-Py | Recommended | Excellent Alternative | Starting Point |

| Base Requirement | Pyridine (excess) | DIPEA + DMAP | DIPEA (3.0 eq total) |

Visualized Mechanism & Workflow

Figure 1: Reaction Pathway & The "Pyridine Trap"

Caption: The reaction often proceeds via a kinetic attack on the ring nitrogen. Heat or DMAP promotes rearrangement to the stable exocyclic amide.

Figure 2: Decision Tree for Optimization

Caption: Operational workflow emphasizing T3P as the primary choice and Acid Chloride activation as the rescue strategy.

Troubleshooting & Expert Tips

-

Reaction Stalls at 50%: This is common with HATU.[1] It often indicates product inhibition or formation of the unreactive N-acyl urea byproduct.[1] Solution: Switch to Method A (T3P) or Method B (Acid Chloride).[1]

-

Darkening of Reaction: 2-aminopyridines are prone to oxidation.[1] Ensure the reaction is run under an inert atmosphere (Nitrogen/Argon).

-

Solubility: If the HCl salt is insoluble in EtOAc (Method A), use a minimal amount of DMF to dissolve it before adding it to the main reaction vessel.

-

DMAP Usage: If using Method B, do not omit DMAP. It is not just a base here; it forms a reactive acyl-pyridinium species that is far more electrophilic than the acid chloride itself, essential for reacting with the poor nucleophile.

References

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[5][6] Organic Process Research & Development, 20(2), 140–177. [Link]1]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

-

Patterson, A. W., et al. (2011). Optimization of the T3P-promoted amide bond formation for the synthesis of a glucokinase activator. Tetrahedron Letters, 52(20), 2543-2546.[1] [Link]1]

-

Ghosez, L., et al. (1987). 1-Chloro-N,N,2-trimethylpropenylamine: A mild and convenient reagent for the conversion of carboxylic acids into acid chlorides.[1] Organic Syntheses, 65, 203.[1] [Link]

Sources

Application Note: 5-Methoxypyridin-2-amine HCl in Heterocyclic Synthesis

This guide is structured as a high-level technical document for professional chemists, focusing on the practical and mechanistic aspects of utilizing 5-Methoxypyridin-2-amine HCl in heterocyclic synthesis.

Executive Summary & Compound Profile

5-Methoxypyridin-2-amine (Free base CAS: 10167-97-2; HCl salt CAS: 503521-39-1) is a versatile aminopyridine building block.[1] Its structural utility lies in the 2-amino group acting as a binucleophile in conjunction with the ring nitrogen, allowing for the rapid construction of fused bicyclic systems. The 5-methoxy substituent serves as a critical electron-donating group (EDG), modulating the nucleophilicity of the ring nitrogen and influencing the solubility and pharmacokinetic properties (e.g., metabolic stability) of the final drug candidates.

Key Physicochemical Considerations

| Property | Specification / Note |

| Molecular Weight | 124.14 (Free Base) / 160.60 (HCl Salt) |

| Appearance | Off-white to pale yellow solid (HCl salt is hygroscopic) |

| Solubility | HCl Salt: High in water, MeOH, DMSO. Low in DCM/EtOAc.Free Base: Soluble in DCM, EtOAc, alcohols. |

| Acidity (pKa) | The protonated pyridine nitrogen has a pKa |

| Handling | The HCl salt is stable but acidic. Crucial: For metal-catalyzed cross-couplings or acid-sensitive condensations, the salt must be neutralized in situ or converted to the free base to prevent catalyst poisoning or stoichiometric imbalance. |

Core Application: Synthesis of 6-Methoxyimidazo[1,2-a]pyridines

The most prevalent application of this scaffold is the synthesis of 6-methoxyimidazo[1,2-a]pyridines , a pharmacophore found in anxiolytics, anti-inflammatory agents, and kinase inhibitors.

Mechanistic Insight & Regioselectivity

The reaction with

-

Numbering Mapping: The carbon at position 5 of the pyridine ring (bearing the methoxy group) maps to position 6 of the fused imidazo[1,2-a]pyridine system.

-

Mechanism: The ring nitrogen (N1 of pyridine) is the most nucleophilic site, attacking the

-carbon of the haloketone. This is followed by cyclodehydration involving the exocyclic amine.

Protocol: Condensation with -Bromoacetophenone

Objective: Synthesis of 2-phenyl-6-methoxyimidazo[1,2-a]pyridine.

Reagents:

-

5-Methoxypyridin-2-amine HCl (1.0 equiv)

- -Bromoacetophenone (1.1 equiv)

-

Sodium Bicarbonate (

) (2.5 equiv) — Essential to neutralize HCl and HBr byproduct. -

Ethanol (10 volumes)

Step-by-Step Methodology:

-

Preparation: Charge a round-bottom flask with 5-Methoxypyridin-2-amine HCl (10 mmol) and Ethanol (20 mL).

-

Neutralization: Add

(25 mmol). The excess base ensures the free amine is available for reaction and neutralizes the acid generated during cyclization. -

Addition: Add

-Bromoacetophenone (11 mmol) in one portion. -

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM). -

Workup:

-

Cool to room temperature.

-

Evaporate ethanol under reduced pressure.

-

Resuspend residue in Water (30 mL) and extract with Ethyl Acetate (

mL). -

Wash organic layer with Brine, dry over

, and concentrate.

-

-

Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (Gradient: 0

50% EtOAc in Hexanes).

Self-Validating Check: The product should show a characteristic singlet in

Workflow Visualization

Caption: Reaction pathway for the condensation of 5-methoxypyridin-2-amine with

Advanced Application: Groebke-Blackburn-Bienaymé (GBB) Reaction

For combinatorial drug discovery, the GBB multicomponent reaction (MCR) allows the one-pot assembly of 3-aminoimidazo[1,2-a]pyridines.

Strategic Considerations

-

Component 1: 5-Methoxypyridin-2-amine (Amine component).[1][2][3]

-

Component 2: Aldehyde (defines position 2 substituent).

-

Component 3: Isocyanide (defines the amine substituent at position 3).

-

Catalysis: Lewis acids like Scandium triflate (

) or mild Brønsted acids (

Protocol: Microwave-Assisted GBB Synthesis

Objective: Rapid library generation of 3-amino-substituted scaffolds.

Reagents:

-

5-Methoxypyridin-2-amine (Free base preferred; if HCl used, add 1 equiv DIPEA) (1.0 equiv)

-

Benzaldehyde derivative (1.0 equiv)[4]

-

tert-Butyl Isocyanide (1.1 equiv)

-

Catalyst: Scandium(III) triflate (

) -

Solvent: Methanol or TFE (2,2,2-Trifluoroethanol)

Methodology:

-

Mixing: In a microwave vial, dissolve the aminopyridine (1.0 mmol) and aldehyde (1.0 mmol) in MeOH (3 mL). Stir for 5 minutes to allow pre-formation of the imine (Schiff base).

-

Activation: Add the catalyst (

, 0.05 mmol) and the isocyanide (1.1 mmol). -

Reaction: Seal and heat in a microwave reactor at

for 20 minutes. (Alternatively: -

Purification: The product often precipitates upon cooling. Filter and wash with cold MeOH. If soluble, evaporate and purify via SCX (Strong Cation Exchange) cartridge to capture the basic product, eluting with

in MeOH.

Reaction Logic Diagram

Caption: Three-component assembly of the imidazo[1,2-a]pyridine core via the GBB reaction.

Troubleshooting & "Expert Tips"

Problem: Low yield in condensation reactions.

-

Cause: The HCl salt was not fully neutralized, leading to protonation of the pyridine nitrogen and reducing nucleophilicity.

-

Solution: Pre-treat the HCl salt with aqueous

and extract the free base into EtOAc before use, OR use a 2.5x excess of base in the reaction pot.

Problem: Regioisomers in halogenation.

-

Insight: Electrophilic aromatic substitution (e.g., bromination with NBS) on 5-methoxypyridin-2-amine occurs preferentially at the 3-position (ortho to the amino group). The 5-methoxy group blocks the para position relative to the amine, and directs ortho to itself (position 4 or 6). However, the amino group's directing power dominates, directing to position 3.

-

Result: Product is 2-amino-3-bromo-5-methoxypyridine.

References

-